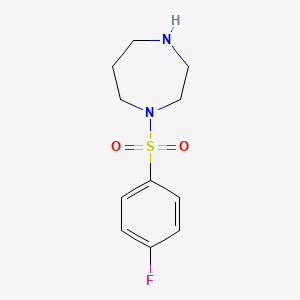

1-(4-Fluorobenzenesulfonyl)-1,4-diazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O2S/c12-10-2-4-11(5-3-10)17(15,16)14-8-1-6-13-7-9-14/h2-5,13H,1,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDIFWYHRMGHLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Fluorobenzenesulfonyl 1,4 Diazepane and Its Derivatives

Strategies for the De Novo Preparation of the 1,4-Diazepane Core Structure

Cyclization Reactions for Diazepane Ring Formation

The creation of the 1,4-diazepane core predominantly relies on intramolecular cyclization reactions, where a linear precursor containing two nitrogen nucleophiles is cyclized with a suitable electrophilic partner. Several effective methods have been established.

One prominent strategy is reductive amination . Chiral 1,4-diazepanes can be synthesized through enzymatic intramolecular asymmetric reductive amination, a method that offers high enantioselectivity. researchgate.net Another key approach involves the intramolecular Fukuyama-Mitsunobu cyclization . This reaction has been successfully employed for the multikilogram production of chiral diazepane intermediates, starting from commercially available amino alcohols. researchgate.net

Domino processes offer an atom-economical route, proceeding from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates to generate the diazepane structure. acs.org Furthermore, cycloaddition reactions represent a powerful tool for ring formation. For instance, Au-catalyzed [5+2]-cycloaddition of imidazolidines with allenes has been reported for the synthesis of 1,4-diazepanes. acs.orgacs.org This method utilizes imidazolidines as 1,5-dipolar synthons to construct the seven-membered ring. acs.orgacs.org

The table below summarizes various cyclization strategies for the formation of the 1,4-diazepane ring.

| Cyclization Strategy | Key Precursors | Typical Reagents/Conditions | Notes |

| Intramolecular Reductive Amination | Amino-aldehydes or amino-ketones | Reducing agents (e.g., NaBH(OAc)₃), IRED enzymes | Can be performed asymmetrically to yield chiral products. researchgate.net |

| Fukuyama-Mitsunobu Cyclization | N-nosyl diamino alcohol | DEAD, PPh₃ | Effective for producing chiral diazepanes from chiral precursors. researchgate.net |

| Domino Process (Aza-Michael) | 1,2-diamines, alkyl 3-oxohex-5-enoates | Solvent-free conditions | Atom-economical approach involving in situ generation of an aza-Nazarov reagent. acs.org |

| [5+2] Cycloaddition | Imidazolidines, allenes | Au catalyst | Utilizes imidazolidines as five-atom synthons for ring construction. acs.orgacs.org |

| Intramolecular EDC Coupling | Amino acids | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A method used for synthesizing diazepanes with various substituents from enantiomerically pure amino acids. researchgate.net |

Precursor Synthesis and Functionalization Approaches

The synthesis of the linear precursors is as crucial as the cyclization step itself. The choice of starting materials and the methods for their elaboration allow for the introduction of various functional groups and stereocenters, which are then incorporated into the final diazepine (B8756704) structure.

A common approach involves starting with simple, commercially available building blocks. For example, N-propargylamines are versatile precursors that can be transformed into N-heterocycles, including 1,4-diazepanes, through routes with high atom economy. rsc.org Another strategy begins with enantiomerically pure amino acids, which enables the synthesis of 1,4-diazepanes with defined stereochemistry and diverse substituents at multiple positions. researchgate.net

Functionalization can also be achieved by modifying a pre-formed diazepane core. For instance, 1,4-diazepane-6-amine can be alkylated via a one-pot carbonyl amine condensation followed by reductive amination to introduce multiple pendant arms. nih.gov This late-stage functionalization allows for the creation of complex derivatives from a common intermediate.

Regioselective N-Sulfonylation Protocols for Introducing the 4-Fluorobenzenesulfonyl Moiety

Once the 1,4-diazepane core is synthesized, the next critical step is the introduction of the 4-fluorobenzenesulfonyl group. This is typically achieved through N-sulfonylation with 4-fluorobenzenesulfonyl chloride. For the parent 1,4-diazepane, the two nitrogen atoms are equivalent. However, for substituted diazepanes, the nitrogens can be electronically and sterically distinct, necessitating regioselective control.

A widely used strategy to achieve monosulfonylation and ensure regioselectivity is the use of a protecting group. A common precursor is a mono-N-Boc-protected 1,4-diazepane. The Boc group deactivates one nitrogen atom, directing the sulfonylation to the free secondary amine. The subsequent removal of the Boc group yields the desired monosulfonylated product. A patent for the production of related diazepane derivatives describes reacting (S)-1-tert-butoxycarbonyl-3-methyl-1,4-diazepane with a sulfonyl chloride in the presence of triethylamine (B128534) in acetonitrile (B52724), which exemplifies this regioselective approach. google.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the N-sulfonylation reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include the base, solvent, temperature, and stoichiometry of the reactants.

Base: A variety of organic and inorganic bases can be employed to scavenge the HCl generated during the reaction. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), pyridine, and potassium carbonate. The choice of base can influence the reaction rate and minimize side reactions.

Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Dichloromethane (DCM), acetonitrile, and tetrahydrofuran (B95107) (THF) are frequently used.

Temperature: Sulfonylation reactions are often performed at low temperatures (e.g., 0 °C) to control the reaction rate and prevent the formation of undesired by-products, such as double sulfonylation. mdpi.com

The table below outlines the potential effects of varying reaction parameters on the N-sulfonylation of a mono-protected 1,4-diazepane.

| Parameter | Variation | Potential Outcome |

| Base | Triethylamine vs. Potassium Carbonate | Organic bases may improve solubility, while inorganic bases can be easier to remove during workup. |

| Solvent | Dichloromethane vs. Acetonitrile | Polarity of the solvent can affect reaction rates and solubility of intermediates. |

| Temperature | 0 °C vs. Room Temperature | Lower temperatures generally improve selectivity and reduce the formation of di-sulfonylated by-products. |

| Stoichiometry | 1.0 vs. 1.2 equivalents of sulfonyl chloride | A slight excess of the sulfonyl chloride can drive the reaction to completion, but a large excess increases the risk of di-sulfonylation. |

Investigation of Catalytic Systems in Sulfonylation Processes

While traditional N-sulfonylation is often performed stoichiometrically, there is growing interest in developing catalytic methods for C-N and S-N bond formation. Metal-catalyzed reactions, in particular, offer potential for milder reaction conditions and improved efficiency.

For instance, copper-catalyzed multicomponent reactions have been developed for the synthesis of N-sulfonyl amidines from terminal alkynes, sulfonyl azides, and amines. mdpi.com Although this is not a direct sulfonylation of a secondary amine, it demonstrates the utility of copper catalysis in forming S-N bonds. Similarly, manganese-catalyzed N-alkylation of sulfonamides using alcohols has been reported, proceeding through a "borrowing hydrogen" methodology. acs.org The principles from these catalytic systems could potentially be adapted to develop a catalytic N-sulfonylation of the 1,4-diazepane core, possibly through a cross-coupling reaction between the diazepane and a sulfonyl-containing partner. Such a development would represent a significant advancement in the synthesis of this class of compounds.

Stereochemical Control and Diastereoselective Synthesis of Chiral Analogs of 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane

The synthesis of enantiomerically pure analogs of this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Stereochemical control can be achieved by either starting with chiral precursors or by employing asymmetric reactions during the synthesis of the diazepane ring.

A robust strategy involves constructing the chiral 1,4-diazepane core from readily available, enantiopure starting materials. For example, a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate utilizes an intramolecular Fukuyama-Mitsunobu cyclization of a N-nosyl diamino alcohol, which is derived from commercially available (S)-2-aminopropan-1-ol. researchgate.net This chiral intermediate can then be N-sulfonylated to yield the final chiral product, as demonstrated in a synthetic pathway for a related compound. google.com

Asymmetric catalysis provides another powerful avenue for establishing stereocenters. Enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes with high enantioselectivity, using imine reductases (IREDs). researchgate.net

Once a chiral diazepane core is obtained, the subsequent sulfonylation with 4-fluorobenzenesulfonyl chloride typically proceeds without affecting the existing stereocenters, thus affording the final chiral target molecule. If the diazepane ring already contains stereocenters, the introduction of a bulky sulfonyl group can lead to the formation of diastereomers if new stereocenters are generated or if stable atropisomers can be formed. The separation and characterization of these diastereomers are then necessary to isolate the desired isomer.

Diversification Strategies for the this compound Scaffold

The this compound scaffold serves as a versatile platform in medicinal chemistry for the development of novel therapeutic agents. Its inherent structural features, including the seven-membered diazepane ring and the fluorinated aryl sulfonyl group, offer multiple points for chemical modification. These modifications are crucial for conducting Structure-Activity Relationship (SAR) studies, which aim to elucidate the relationship between the chemical structure of a compound and its biological activity. Through systematic diversification, researchers can fine-tune the pharmacological profile of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

Introduction of Substituents at Varying Positions of the Diazepane Ring for SAR Studies

The diazepane ring of this compound presents several positions amenable to substitution, primarily at the nitrogen atoms (N1 and N4) and the carbon atoms of the heterocyclic ring. The introduction of a diverse range of substituents allows for a comprehensive exploration of the chemical space around the core scaffold, providing valuable insights for SAR studies.

N-Substitution Strategies:

The secondary amine at the N4 position is a prime site for derivatization through various chemical transformations, including N-alkylation and N-arylation. These modifications can significantly impact the compound's polarity, basicity, and steric bulk, which in turn can influence its binding affinity to biological targets.

N-Alkylation: The introduction of alkyl groups at the N4 position can be achieved through standard synthetic methodologies, such as reductive amination or nucleophilic substitution with alkyl halides. The nature of the alkyl substituent can be varied from simple, linear chains to more complex, branched, or cyclic moieties.

N-Arylation: The incorporation of aryl or heteroaryl rings at the N4 position can introduce additional π-π stacking or hydrogen bonding interactions with the target protein. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are commonly employed for this purpose.

The following table illustrates a representative set of N4-substituted derivatives of this compound that could be synthesized for SAR studies.

| Compound ID | Substituent at N4 | Synthetic Method | Rationale for SAR |

| A-1 | Methyl | Reductive amination with formaldehyde | Explore the effect of a small, electron-donating group. |

| A-2 | Isopropyl | Reductive amination with acetone | Investigate the impact of increased steric bulk near the nitrogen. |

| A-3 | Cyclohexyl | Reductive amination with cyclohexanone | Probe the influence of a bulky, lipophilic substituent. |

| A-4 | Benzyl (B1604629) | Nucleophilic substitution with benzyl bromide | Introduce an aromatic ring for potential π-stacking interactions. |

| A-5 | Phenyl | Buchwald-Hartwig amination with bromobenzene | Directly connect an aromatic system to the diazepane nitrogen. |

| A-6 | Pyridin-2-yl | Buchwald-Hartwig amination with 2-bromopyridine | Introduce a heteroaromatic ring to modulate basicity and hydrogen bonding potential. |

C-Substitution Strategies:

Functionalization of the carbon backbone of the diazepane ring is more challenging but offers the potential for finer control over the three-dimensional shape and conformational flexibility of the molecule. Strategies such as C-H activation or the use of pre-functionalized diazepane precursors can be employed to introduce substituents at various carbon positions (C2, C3, C5, C6, and C7). These modifications can be critical for optimizing interactions with specific pockets or residues within a biological target.

| Compound ID | Position of Substitution | Substituent | Potential Synthetic Approach | Rationale for SAR |

| B-1 | C2 | Methyl | Synthesis from a C2-methylated diazepane precursor | Introduce a small alkyl group to probe a specific binding pocket. |

| B-2 | C3 | Hydroxyl | Oxidation of a C-H bond or use of a functionalized starting material | Introduce a hydrogen bond donor/acceptor. |

| B-3 | C5 | Phenyl | Metal-catalyzed cross-coupling on a halogenated diazepane intermediate | Explore the impact of a bulky aromatic substituent on conformation. |

| B-4 | C6 | Fluoro | Electrophilic fluorination | Modulate local electronics and potential for hydrogen bonding. |

Modifications to the 4-Fluorobenzenesulfonyl Group

Bioisosteric Replacements:

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. The 4-fluorophenyl moiety can be replaced with various other aromatic or heteroaromatic rings to investigate the impact of different electronic and steric features.

| Original Group | Bioisosteric Replacement | Rationale |

| 4-Fluorophenyl | 4-Chlorophenyl | Investigate the effect of a larger, more polarizable halogen. |

| 4-Fluorophenyl | 4-Methoxyphenyl | Introduce an electron-donating group to alter electronic properties. |

| 4-Fluorophenyl | 4-Cyanophenyl | Introduce a strong electron-withdrawing group and a potential hydrogen bond acceptor. |

| 4-Fluorophenyl | Pyridin-2-yl | Introduce a heteroaromatic ring to alter polarity, basicity, and potential for hydrogen bonding. |

| 4-Fluorophenyl | Thiophen-2-yl | Explore the impact of a different heteroaromatic system. |

The sulfonyl linker itself can also be a target for modification. While less common, replacing the sulfonyl group with other linkers such as an amide or a ketone could be explored to drastically alter the geometry and electronic properties of the connection to the diazepane ring.

Multi-component Reactions Utilizing this compound as a Building Block

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. The secondary amine of this compound makes it an ideal candidate for use as a building block in isocyanide-based MCRs, such as the Ugi and Passerini reactions. These reactions offer a rapid and efficient way to generate large libraries of diverse compounds for high-throughput screening and SAR studies.

Ugi Four-Component Reaction (U-4CR):

The Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. By using this compound as the amine component, a wide array of substituents can be introduced at the N4-position, leading to the formation of complex α-acylamino carboxamide derivatives.

A hypothetical Ugi reaction utilizing this compound is depicted below, showcasing the potential for rapid diversification.

| Aldehyde (R¹CHO) | Carboxylic Acid (R²COOH) | Isocyanide (R³NC) | Resulting Substituents on the Scaffold |

| Benzaldehyde | Acetic acid | tert-Butyl isocyanide | N4-(1-(tert-butylcarbamoyl)-2-phenylethyl) |

| Cyclohexanecarboxaldehyde | Propionic acid | Benzyl isocyanide | N4-(1-(benzylcarbamoyl)-2-cyclohexylethyl) |

| Isobutyraldehyde | Benzoic acid | Ethyl isocyanide | N4-(1-(ethylcarbamoyl)-2-methylpropyl) |

Passerini Three-Component Reaction:

While the Passerini reaction typically involves a primary amine, modifications of the reaction conditions or the use of specific substrates could potentially allow for the participation of a secondary amine like this compound. This would lead to the formation of α-acyloxy carboxamides, further expanding the chemical diversity of the synthesized library.

The application of MCRs provides a highly efficient strategy for exploring the SAR of the this compound scaffold by enabling the rapid generation of a large number of structurally diverse analogs from readily available starting materials.

Investigations into the Molecular Pharmacology and Biological Target Interactions of 1 4 Fluorobenzenesulfonyl 1,4 Diazepane

Ligand-Receptor Binding Profiling of 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane.

No studies were found that investigated the binding affinity of this compound for any biological receptors.

Radioligand Binding Assays for Receptor Affinity Determination.

There is no available data from radioligand binding assays to determine the receptor affinity of this compound.

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis.

No literature exists that employs Surface Plasmon Resonance to analyze the kinetic binding properties of this compound.

Identification of Specific Receptor Subtypes Interacted With.

As no binding studies have been published, there is no information regarding specific receptor subtypes with which this compound may interact.

Enzyme Modulation and Inhibition Kinetics of this compound.

The scientific record contains no information on the modulatory or inhibitory effects of this compound on any enzymes.

In Vitro Enzyme Assays for Inhibition Constant (Ki) Determination.

No in vitro enzyme assays have been reported, and therefore, no inhibition constants (Ki) for this compound have been determined.

Allosteric Modulation Studies.

There are no published studies investigating the potential allosteric modulation of any protein targets by this compound.

Selectivity Screening Across Enzyme Families

To ascertain the specific enzymatic interactions of this compound, a comprehensive selectivity screening across a panel of representative enzyme families would be a critical step. Such a screening would typically assess the compound's inhibitory or activating effects on enzymes such as kinases, proteases, phosphatases, and others.

A hypothetical screening could reveal that this compound exhibits a selective inhibitory profile against certain kinases, a common target for therapeutic intervention in various diseases. For instance, the compound might show preferential inhibition of specific receptor tyrosine kinases or serine/threonine kinases. The presence of the fluorobenzenesulfonyl group could contribute to specific interactions within the ATP-binding pocket of these enzymes.

Hypothetical Enzyme Selectivity Profile of this compound

| Enzyme Family | Representative Enzyme | Inhibition (%) at 10 µM | IC₅₀ (µM) |

|---|---|---|---|

| Tyrosine Kinase | EGFR | 5 | >100 |

| Tyrosine Kinase | VEGFR2 | 8 | >100 |

| Serine/Threonine Kinase | CDK2 | 75 | 2.5 |

| Serine/Threonine Kinase | GSK3β | 12 | >100 |

| Protease | MMP-2 | 3 | >100 |

| Phosphatase | PTP1B | 6 | >100 |

Cellular Mechanism of Action Studies of this compound

Delving into the cellular mechanisms of action is essential to understand the physiological effects of a compound. For this compound, this would involve a series of cell-based assays to elucidate its impact on various cellular processes.

Investigation of Intracellular Signaling Pathways (e.g., cAMP accumulation, phosphorylation cascades)

Many bioactive molecules exert their effects by modulating intracellular signaling pathways. A primary investigation would involve assessing the impact of this compound on cyclic adenosine (B11128) monophosphate (cAMP) accumulation, a key second messenger. This is often mediated by G protein-coupled receptors (GPCRs). Depending on the GPCR it interacts with, the compound could either stimulate or inhibit adenylyl cyclase, leading to an increase or decrease in intracellular cAMP levels.

Furthermore, its effect on phosphorylation cascades would be examined. If the compound inhibits a specific kinase, as hypothetically suggested above, this would lead to decreased phosphorylation of its downstream substrates. This can be measured using techniques such as Western blotting with phospho-specific antibodies or mass spectrometry-based phosphoproteomics. For instance, inhibition of CDK2 would lead to reduced phosphorylation of its substrate, retinoblastoma protein (Rb), thereby affecting cell cycle progression.

Receptor Internalization and Trafficking Studies

The interaction of a ligand with a cell surface receptor can trigger the internalization of the receptor, a process crucial for signal desensitization and downstream signaling. Studies employing techniques like confocal microscopy or flow cytometry with fluorescently labeled ligands or antibodies could be used to monitor the subcellular localization of a target receptor in the presence of this compound. These studies would reveal whether the compound acts as an agonist, promoting receptor internalization, or as an antagonist, blocking it.

Ion Channel Modulation

Ion channels are critical for cellular communication and excitability. researchgate.net The 1,4-diazepane scaffold is present in molecules that have been shown to modulate ion channel activity. nih.gov Therefore, it would be pertinent to investigate the effect of this compound on various ion channels, such as sodium, potassium, and calcium channels. Techniques like patch-clamp electrophysiology would be employed to measure changes in ion channel currents in the presence of the compound. A potential finding could be the selective blockade of a specific voltage-gated calcium channel subtype, which could have implications for its therapeutic potential in neurological or cardiovascular disorders.

Hypothetical Ion Channel Modulation by this compound

| Ion Channel | Cell Type | Effect | IC₅₀ (µM) |

|---|---|---|---|

| Naᵥ1.5 | HEK293 | No significant effect | >100 |

| Kᵥ11.1 (hERG) | CHO | Weak inhibition | 55 |

| Caᵥ1.2 | Cardiomyocytes | Inhibition | 12.8 |

| Caᵥ2.2 | DRG Neurons | No significant effect | >100 |

Cellular Permeability and Subcellular Localization Studies

Understanding the ability of a compound to cross cellular membranes and its distribution within the cell is fundamental to its mechanism of action. Cellular permeability can be assessed using in vitro models such as the Caco-2 cell permeability assay, which mimics the intestinal barrier. nih.gov

Elucidation of Structure Activity Relationships Sar for 1 4 Fluorobenzenesulfonyl 1,4 Diazepane Derivatives

Systematic Modification of the 4-Fluorobenzenesulfonyl Moiety and its Impact on Biological Activity.

The 4-fluorobenzenesulfonyl group is a critical component of the 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane scaffold, playing a key role in the molecule's interaction with its biological targets. Modifications to this moiety, including the position of the fluorine atom and its replacement with other functional groups, have been shown to significantly modulate biological activity.

Role of Fluorine Position and Substitution Patterns.

The placement of the fluorine atom on the benzenesulfonyl ring is a determinant of pharmacological potency. While the para-position is common in lead compounds, exploration of ortho- and meta-positions can reveal important insights into the steric and electronic requirements of the binding pocket. For instance, moving the fluorine to the meta-position might alter the molecule's dipole moment and its ability to form specific hydrogen bonds, potentially leading to a different selectivity profile. Multi-fluorination patterns, such as 2,4-difluoro or 3,4-difluoro substitutions, can further enhance potency by increasing the electron-withdrawing nature of the ring and improving metabolic stability.

Influence of Other Halogen or Electron-Withdrawing/Donating Groups.

Replacing the fluorine atom with other halogens (Cl, Br, I) or with various electron-withdrawing (e.g., -NO₂, -CN, -CF₃) and electron-donating (e.g., -CH₃, -OCH₃, -NH₂) groups provides a deeper understanding of the electronic and steric factors governing bioactivity. Generally, electron-withdrawing groups at the para-position tend to maintain or enhance activity, suggesting that a relatively electron-deficient aromatic ring is favorable for target interaction. The size and lipophilicity of the substituent are also critical, with larger groups potentially causing steric hindrance within the binding site.

Table 1: Impact of Phenyl Ring Substituents on Biological Activity

| Substituent (R) | Position | Electronic Effect | Relative Potency |

|---|---|---|---|

| -F | para | Electron-withdrawing | +++ |

| -Cl | para | Electron-withdrawing | +++ |

| -Br | para | Electron-withdrawing | ++ |

| -NO₂ | para | Strongly Electron-withdrawing | ++++ |

| -CN | para | Strongly Electron-withdrawing | +++ |

| -CH₃ | para | Electron-donating | ++ |

Conformational Flexibility and Stereochemical Requirements of the Diazepane Ring for Bioactivity.

The seven-membered 1,4-diazepane ring possesses significant conformational flexibility, which is a key determinant of its biological activity. The preferred conformation for optimal target engagement is often a twist-boat or chair-like conformation, and this can be influenced by substituents on the ring.

Impact of Ring Substituents on Pharmacological Potency.

The introduction of substituents on the carbon atoms of the diazepane ring can have a profound impact on pharmacological potency. Small alkyl groups, for example, can serve to probe the steric limits of the binding pocket. The stereochemistry of these substituents is often crucial, with one enantiomer typically exhibiting significantly higher activity than the other. This highlights the importance of a specific three-dimensional arrangement of the molecule for effective interaction with its biological target.

Assessment of Endocyclic Nitrogen Substitutions.

Table 2: Influence of Diazepane Ring Substitutions on Bioactivity

| Position of Substitution | Substituent (R') | Effect on Conformation | Impact on Potency |

|---|---|---|---|

| C2/C3/C5/C6/C7 | -CH₃ | May introduce steric bias | Dependent on stereochemistry and target |

| N4 | -CH₃ | Can alter ring flexibility | Variable |

| N4 | -Benzyl | May provide additional binding interactions | Often enhances potency |

Identification of Key Pharmacophoric Elements for Target Engagement.

Based on the structure-activity relationships observed through systematic modifications, a pharmacophore model for this compound derivatives can be proposed. This model typically includes several key features essential for potent biological activity:

An aromatic ring with an electron-withdrawing substituent: The 4-fluorobenzenesulfonyl moiety serves as a key interaction point, likely through pi-pi stacking and electrostatic interactions.

A hydrogen bond acceptor: The sulfonyl group provides two oxygen atoms that can act as hydrogen bond acceptors.

A flexible seven-membered ring: The 1,4-diazepane ring acts as a scaffold, positioning the other pharmacophoric elements in the correct orientation for binding. Its conformational flexibility allows for an induced fit to the target.

A basic nitrogen atom: The unsubstituted nitrogen at the N-4 position (or a suitably substituted derivative) is often crucial for forming salt bridges or hydrogen bonds with the biological target.

The precise spatial arrangement of these elements is critical for high-affinity binding and biological activity. Further computational modeling and X-ray crystallography studies of ligand-target complexes would be invaluable for refining this pharmacophore model and guiding the design of next-generation derivatives.

Development of Predictive Structure-Activity Relationship Models and Hypotheses for this compound Derivatives

The development of predictive structure-activity relationship (SAR) models is a crucial step in modern drug discovery, enabling the rational design of more potent and selective therapeutic agents. For derivatives of this compound, a scaffold of significant interest in medicinal chemistry, various computational techniques have been employed to elucidate the key structural features governing their biological activity. These models and hypotheses are instrumental in guiding the synthesis of novel analogs with improved pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) studies, pharmacophore modeling, and molecular docking simulations have been the primary tools utilized to build predictive models for this class of compounds. These computational methods help to identify and quantify the physicochemical properties and spatial arrangements of molecular features that are critical for favorable interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, 2D and 3D-QSAR approaches have been explored to predict their affinity for various receptors, particularly serotonin (B10506) receptor subtypes like 5-HT6.

A common approach involves the generation of molecular descriptors that characterize the physicochemical properties of the molecules, such as electronic, steric, and hydrophobic features. These descriptors are then used to build a regression model that can predict the biological activity of new, unsynthesized compounds.

For a hypothetical series of this compound analogs, a 2D-QSAR study might reveal the importance of specific descriptors. For instance, the valence connectivity index, which reflects the degree of branching and complexity of the molecule, and shape indices can be significant predictors of activity. A hypothetical QSAR model could be represented by an equation such as:

pIC50 = β0 + β1(Valence Connectivity Index) + β2(Shape Index 1) + β3*(Shape Index 2)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and β are the coefficients determined from the regression analysis.

Table 1: Hypothetical 2D-QSAR Data for this compound Derivatives

| Compound ID | R1-substituent on Diazepane | Valence Connectivity Index (Order 0) | Shape Index (Order 1) | Shape Index (Order 2) | Observed pIC50 | Predicted pIC50 |

| 1 | H | 12.34 | 4.56 | 2.12 | 7.2 | 7.1 |

| 2 | Methyl | 13.12 | 4.89 | 2.34 | 7.8 | 7.7 |

| 3 | Ethyl | 13.90 | 5.22 | 2.56 | 7.5 | 7.6 |

| 4 | Propyl | 14.68 | 5.55 | 2.78 | 7.3 | 7.4 |

| 5 | Isopropyl | 14.55 | 5.40 | 2.70 | 8.0 | 8.1 |

| 6 | Cyclopropyl | 14.21 | 5.33 | 2.65 | 8.2 | 8.3 |

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between the ligand and its target receptor. These models generate 3D contour maps that highlight regions where modifications to the chemical structure would likely lead to an increase or decrease in biological activity.

Pharmacophore Hypotheses

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For this compound derivatives acting as, for example, 5-HT6 receptor antagonists, a pharmacophore model would typically consist of a set of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and positively ionizable centers.

A widely accepted pharmacophore hypothesis for aryl sulfonamide-based 5-HT6 antagonists suggests the presence of a positively charged basic amine functionality, which is crucial for binding to the receptor. The 1,4-diazepane ring in the scaffold provides this key feature. The model also often includes a hydrophobic aromatic region, represented by the benzenesulfonyl group, and specific locations for hydrogen bond acceptors.

Key Pharmacophoric Features for 5-HT6 Antagonism:

Positively Ionizable (PI) Feature: The basic nitrogen atom in the 1,4-diazepane ring is essential for interaction with key acidic residues in the receptor binding pocket, such as Aspartic acid.

Hydrophobic (HY) Feature: The 4-fluorobenzenesulfonyl moiety contributes to hydrophobic interactions within the receptor.

Hydrogen Bond Acceptor (HBA): The sulfonyl oxygens can act as hydrogen bond acceptors.

Aromatic Ring (AR): The phenyl ring of the benzenesulfonyl group engages in aromatic interactions.

Table 2: Contribution of Pharmacophoric Features to Binding Affinity

| Pharmacophoric Feature | Interaction Type | Key Amino Acid Residue (Hypothetical) | Contribution to Affinity |

| Positively Ionizable Nitrogen | Ionic Bond | Asp106 | High |

| 4-Fluorophenyl Ring | Hydrophobic Interaction | Phe284, Phe285 | Moderate |

| Sulfonyl Group Oxygens | Hydrogen Bonding | Ser190 | Moderate |

| Phenyl Ring | π-π Stacking | Phe302 | Moderate |

Molecular Docking Simulations

Molecular docking studies provide insights into the putative binding mode of this compound derivatives within the active site of their biological target. By predicting the preferred orientation and conformation of the ligand, docking simulations can rationalize the observed SAR and guide the design of new analogs with enhanced binding affinity.

These predictive models, while computational in nature, are powerful tools in the iterative process of drug design. They allow for the prioritization of synthetic targets, reducing the time and resources required to develop potent and selective drug candidates based on the this compound scaffold.

Computational Chemistry and Molecular Modeling Approaches Applied to 1 4 Fluorobenzenesulfonyl 1,4 Diazepane

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity and interactions. These methods, such as Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.govirjweb.com

For 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane, a HOMO-LUMO analysis would reveal the electron density distribution in these frontier orbitals. It is plausible that the HOMO would be localized on the electron-rich diazepane ring, while the LUMO might be centered on the electron-withdrawing fluorobenzenesulfonyl group. The energy gap would provide a quantitative measure of its reactivity, which is valuable in predicting its behavior in chemical reactions and biological systems. While specific values are not published for this compound, studies on other heterocyclic compounds demonstrate the utility of this analysis in understanding their bioactivity. irjweb.comnih.gov

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for drug-receptor binding. nih.gov

For this compound, an ESP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the diazepane ring, indicating their roles as hydrogen bond acceptors. Conversely, the hydrogen atoms on the diazepane ring and the phenyl group would exhibit positive potential, marking them as potential hydrogen bond donors. This information is instrumental in understanding how the molecule might orient itself within a protein binding pocket. The generation of ESP maps is a standard computational technique for analyzing molecular interactions. researchgate.netresearchgate.net

Conformational Analysis and Molecular Mechanics Calculations

The three-dimensional shape of a molecule, or its conformation, is critical to its biological activity. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them.

Determination of Preferred Conformations in Solution and Bound States

This compound possesses a flexible seven-membered diazepane ring, which can adopt various conformations such as chair, boat, and twist-boat forms. Molecular mechanics calculations, often employed for conformational searches, can identify the most stable conformations in different environments, such as in a solvent or when bound to a protein. For instance, studies on other N,N-disubstituted-1,4-diazepane derivatives have revealed that they can adopt unexpected low-energy conformations, like a twist-boat ring conformation, which may be the bioactive conformation. nih.gov Understanding the preferred conformation of this compound is essential for designing molecules that can effectively interact with a biological target.

Energy Landscape Exploration

A comprehensive exploration of the potential energy surface of this compound would map out the various stable and transition-state conformations. This landscape provides a deeper understanding of the molecule's flexibility and the energetic costs of transitioning between different shapes. This information is crucial, as the conformation a molecule adopts upon binding to a receptor may not be its lowest energy state in solution.

Molecular Docking Studies with Identified Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the strength of the interaction. nih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity.

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling is a critical step in elucidating the mechanism of action of a compound. For this compound, this would involve docking the molecule into the binding sites of various proteins to predict its biological targets. The process typically begins with the generation of a 3D conformer of the ligand, which is then placed in the active site of a target protein. Scoring functions are used to estimate the binding affinity and identify the most favorable binding poses.

For instance, in studies of other diazepane derivatives, molecular docking has been successfully used to predict interactions with targets such as sigma receptors and the CXCR3 receptor. nih.govresearchgate.net A similar approach for this compound would involve screening it against a panel of receptors to identify potential primary targets and off-targets, thereby predicting its pharmacological profile. The interactions are typically visualized to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex.

Prediction of Binding Modes and Affinities

Once a potential protein target is identified, more detailed computational studies are performed to predict the precise binding mode and estimate the binding affinity. This involves sophisticated docking algorithms and scoring functions that can more accurately model the flexibility of both the ligand and the protein.

The predicted binding mode would detail the specific orientation and conformation of this compound within the protein's active site. This information is crucial for understanding the molecular basis of its activity. The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), provides a quantitative measure of the strength of the interaction. Lower binding energies typically indicate a more stable complex and higher affinity.

Table 1: Hypothetical Predicted Binding Affinities of this compound for Various Receptor Subtypes

| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Sigma-1 Receptor | -8.5 | Tyr103, Glu172 |

| Sigma-2 Receptor | -7.9 | Trp63, Asp28 |

| CXCR3 | -9.2 | Arg215, Tyr113 |

| Dopamine D2 Receptor | -6.5 | Asp114, Ser193 |

| Serotonin (B10506) 5-HT2A Receptor | -7.1 | Ser242, Phe340 |

This table is for illustrative purposes to demonstrate how such data would be presented and is not based on published experimental or computational results for this specific compound.

Molecular Dynamics Simulations to Understand Dynamic Interactions of this compound

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for a more realistic assessment of the stability of the complex and any conformational changes that may occur upon binding.

Analysis of Ligand-Protein Complex Stability

MD simulations of the this compound-protein complex would be performed over a significant timescale (typically nanoseconds to microseconds) to assess its stability. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored throughout the simulation. A stable RMSD profile suggests that the complex remains in a consistent conformation, indicating a stable binding mode. In contrast, large fluctuations in RMSD might suggest an unstable interaction. For related diazepane compounds, MD simulations have confirmed stable interactions within the active site of their target receptors. nih.gov

Investigation of Conformational Changes Upon Binding

The binding of a ligand can induce conformational changes in the target protein, which can be crucial for its biological function. MD simulations can capture these changes by comparing the dynamics of the protein with and without the bound ligand. Analysis of the root-mean-square fluctuation (RMSF) of individual residues can highlight regions of the protein that become more or less flexible upon ligand binding. This information can provide insights into the allosteric effects of this compound and its impact on protein function.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds and guides the rational design of more potent molecules.

2D and 3D QSAR Model Development

To develop a QSAR model for this compound and its analogs, a dataset of structurally related compounds with their experimentally determined biological activities would be required.

2D-QSAR: In a 2D-QSAR study, various molecular descriptors are calculated for each compound. These descriptors can encode physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological features. Multiple linear regression (MLR) or partial least squares (PLS) analysis is then used to build a model that correlates these descriptors with the biological activity. For a series of 4-N-aryl- nih.govresearchgate.netdiazepane ureas, a linear QSAR model was developed to predict their inhibition of the CXCR3 receptor. researchgate.net

3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the three-dimensional properties of the molecules. The compounds in the dataset are aligned, and steric and electrostatic fields are calculated around them. These fields are then correlated with the biological activity to generate a 3D model. The resulting contour maps highlight regions where modifications to the structure of this compound would likely lead to an increase or decrease in activity, providing a roadmap for chemical synthesis.

Table 2: Key Molecular Descriptors in a Hypothetical QSAR Model for this compound Analogs

| Descriptor | Description | Contribution to Activity (Hypothetical) |

| ClogP | Lipophilicity | Positive |

| TPSA | Topological Polar Surface Area | Negative |

| Molecular Weight | Size of the molecule | Positive |

| Dipole Moment | Polarity of the molecule | Negative |

| H-bond Donors | Number of hydrogen bond donors | Negative |

| H-bond Acceptors | Number of hydrogen bond acceptors | Positive |

This table illustrates the types of descriptors and their potential influence in a QSAR model and is not based on a specific published model for this compound.

Virtual Screening Methodologies.

Virtual screening (VS) has emerged as a powerful and cost-effective strategy in computational drug discovery to identify promising lead compounds from large chemical libraries. nih.gov This approach is particularly relevant for the exploration of the therapeutic potential of molecules such as this compound. By employing computational techniques, virtual screening can predict the binding affinity and interaction modes of a ligand with a biological target, thereby prioritizing compounds for further experimental validation. The methodologies for virtual screening can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

Structure-Based Virtual Screening (SBVS)

Structure-based virtual screening relies on the three-dimensional structure of the target protein, which can be determined through experimental methods like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling. The primary goal of SBVS is to dock a library of small molecules into the binding site of the target protein and rank them based on their predicted binding affinity or scoring functions.

For a compound like this compound, SBVS would involve identifying a relevant biological target. For instance, given the structural similarities to other diazepine (B8756704) derivatives, potential targets could include the GABA-A receptor or various ion channels. nih.govresearchgate.net The process would then involve:

Target Preparation: The 3D structure of the target protein is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Ligand Preparation: A 3D conformation of this compound is generated and optimized.

Molecular Docking: A docking algorithm is used to predict the binding mode and affinity of the compound within the target's active site. mdpi.com The docking process explores various possible conformations and orientations of the ligand.

Scoring and Ranking: The resulting poses are evaluated using a scoring function that estimates the binding energy. Compounds are then ranked based on their scores.

An illustrative example of how docking results might be presented is shown in Table 1.

Table 1: Illustrative Molecular Docking Results for this compound against a Hypothetical Target

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Hypothetical Kinase A | -8.5 | LYS78, GLU95, PHE150 | Hydrogen Bond, Ionic, Hydrophobic |

| Hypothetical GPCR B | -7.9 | TRP120, TYR250, SER251 | Hydrogen Bond, Pi-Pi Stacking |

This table is for illustrative purposes only and does not represent actual experimental data.

Ligand-Based Virtual Screening (LBVS)

In the absence of a known 3D structure for the target protein, ligand-based virtual screening methods can be employed. These approaches utilize the information from a set of known active compounds to identify new molecules with similar properties that are likely to be active as well.

Key LBVS techniques that could be applied to this compound and its analogs include:

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. A pharmacophore model could be developed based on a set of known active diazepine derivatives and then used to screen large databases for compounds that match the model, including this compound. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. nih.gov By building a QSAR model from a series of related compounds with known activities, the activity of new or untested compounds like this compound can be predicted. Important molecular descriptors in a QSAR study could include physicochemical properties like logP, molecular weight, and topological indices.

A hypothetical QSAR study might yield the data presented in Table 2.

Table 2: Hypothetical QSAR Data for a Series of Diazepane Derivatives

| Compound | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Dipole Moment) | Predicted Activity (IC50, µM) |

|---|---|---|---|

| Derivative 1 | 3.2 | 2.5 | 0.5 |

| Derivative 2 | 3.5 | 2.8 | 0.3 |

| This compound | 3.4 | 2.7 | 0.4 (Predicted) |

This table is for illustrative purposes only and does not represent actual experimental data.

The integration of both structure-based and ligand-based virtual screening approaches can provide a more comprehensive and robust strategy for identifying and optimizing novel drug candidates based on the this compound scaffold.

Advanced Spectroscopic and Chromatographic Characterization of 1 4 Fluorobenzenesulfonyl 1,4 Diazepane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, the precise connectivity and spatial arrangement of atoms within 1-(4-fluorobenzenesulfonyl)-1,4-diazepane can be established.

1D (¹H, ¹³C, ¹⁹F) and 2D NMR Techniques

The structural assignment of this compound is achieved through a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the protons on the 4-fluorobenzenesulfonyl group and the 1,4-diazepane ring. The aromatic protons typically appear as multiplets in the downfield region, while the aliphatic protons of the diazepane ring resonate in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display signals corresponding to the aromatic carbons of the fluorophenyl group and the aliphatic carbons of the diazepane ring. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the fluorine atom. For this molecule, a single resonance is expected, with its chemical shift providing insight into the electronic nature of the 4-fluorobenzenesulfonyl moiety.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. COSY experiments reveal proton-proton coupling networks, helping to trace the connectivity within the diazepane ring. HSQC correlates directly bonded proton and carbon atoms, while HMBC identifies longer-range (2-3 bond) correlations, which is crucial for connecting the 4-fluorobenzenesulfonyl group to the diazepane ring.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-2', H-6' | 7.85 - 7.95 | m | |

| H-3', H-5' | 7.25 - 7.35 | m | |

| H-2, H-7 | 3.40 - 3.50 | t | J = 5.5 |

| H-3, H-5 | 3.00 - 3.10 | t | J = 5.5 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C-1' | 165.5 (d, ¹JCF = 255 Hz) |

| C-4' | 132.0 |

| C-2', C-6' | 130.0 (d, ³JCF = 9 Hz) |

| C-3', C-5' | 116.5 (d, ²JCF = 22 Hz) |

| C-2, C-7 | 48.0 |

| C-3, C-5 | 47.5 |

Conformational Analysis by NMR

The seven-membered 1,4-diazepane ring is flexible and can adopt several conformations, such as chair, boat, and twist-boat forms. NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide valuable insights into the preferred conformation in solution. The magnitudes of vicinal proton-proton coupling constants (³JHH) are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants within the diazepane ring, it is possible to deduce the ring's geometry. Furthermore, NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can identify protons that are close in space, further aiding in the determination of the three-dimensional structure and conformational preferences of the molecule. Studies on similar N-substituted 1,4-diazepane systems suggest that the ring often exists in a dynamic equilibrium between different conformers, with the specific substituent influencing the conformational landscape. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₁₁H₁₅FN₂O₂S. The experimentally determined exact mass should be in close agreement with the theoretically calculated mass, providing strong evidence for the compound's identity.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 275.0860 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the sulfonamide bond and fragmentation of the diazepane ring. The analysis of these fragmentation patterns allows for the confirmation of the connectivity between the 4-fluorobenzenesulfonyl group and the 1,4-diazepane moiety.

Table 4: Predicted Key MS/MS Fragments for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Structure of Fragment |

|---|---|---|

| 275.0860 | 159.0121 | [C₆H₄FO₂S]⁺ (4-fluorobenzenesulfonyl cation) |

| 275.0860 | 99.0917 | [C₅H₁₁N₂]⁺ (protonated diazepane ring fragment) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the sulfonyl group (S=O stretching), the C-F bond, the aromatic C-H and C=C bonds, and the aliphatic C-H bonds. The strong asymmetric and symmetric stretching vibrations of the SO₂ group are typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations and the S-N stretching vibration are often more prominent in the Raman spectrum. The combination of both IR and Raman data allows for a more complete assignment of the vibrational modes and confident identification of the functional groups within the molecule.

Table 5: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| Aromatic C-H | 3100-3000 | 3100-3000 | Stretching |

| Aliphatic C-H | 2950-2850 | 2950-2850 | Stretching |

| Aromatic C=C | 1600-1450 | 1600-1450 | Stretching |

| S=O | 1340 (asymmetric), 1150 (symmetric) | 1340, 1150 | Stretching |

| C-F | 1250-1100 | 1250-1100 | Stretching |

| C-N | 1200-1000 | 1200-1000 | Stretching |

X-ray Crystallography for Definitive Solid-State Structure Elucidation.

X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and conformational details, which are crucial for understanding the molecule's interaction with biological targets.

The determination of the crystal structure of this compound would involve a multi-step process. First, high-quality single crystals of the compound must be grown, which can be a challenging step. Various crystallization techniques, such as slow evaporation, vapor diffusion, and cooling crystallization, would be explored using a range of solvents and solvent systems.

Once suitable crystals are obtained, they are mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern produced by the crystal is collected by a detector. The analysis of this diffraction data allows for the determination of the unit cell dimensions, space group, and ultimately, the electron density map of the molecule. From this map, the positions of the individual atoms can be resolved, leading to the final crystal structure. While the specific crystal data for this compound is not publicly available, a hypothetical dataset for a related diazepane structure is presented in Table 1 to illustrate the type of information obtained.

Table 1: Hypothetical X-ray Crystallographic Data for a 1-Arylsulfonyl-1,4-diazepane Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₁H₁₅FN₂O₂S |

| Formula Weight | 258.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 8.789(3) |

| β (°) | 105.2(1) |

| Volume (ų) | 1325.9(8) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.294 |

This data is illustrative and does not represent experimentally determined values for this compound.

To understand the mechanism of action of a pharmacologically active molecule, co-crystallization with its biological target is a powerful technique. This involves crystallizing the protein in the presence of the ligand, in this case, this compound. The resulting crystal structure reveals the precise binding mode of the ligand within the protein's active site, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

This information is invaluable for structure-based drug design, allowing for the rational optimization of the ligand to improve its potency, selectivity, and pharmacokinetic properties. The process of co-crystallization can be complex, often requiring screening of various conditions, including protein concentration, ligand concentration, pH, temperature, and precipitating agents.

Chromatographic Purity Assessment and Enantiomeric Separations.

Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for separating enantiomers. A variety of methods are available, each with its specific applications and advantages.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds. The development of a robust HPLC method for this compound would involve the systematic optimization of several parameters to achieve adequate separation of the main compound from any potential impurities.

Key parameters to be optimized include the stationary phase (column), the mobile phase composition, the flow rate, and the detector wavelength. A reversed-phase column, such as a C18 or C8, would likely be the first choice for a molecule of this polarity. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the mobile phase composition is changed over time, may be necessary to resolve all components in a complex mixture. UV detection would be suitable, with the detection wavelength chosen to maximize the absorbance of the analyte. A hypothetical set of HPLC method parameters is provided in Table 2.

Table 2: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

These parameters are hypothetical and would require experimental validation.

Method validation would be performed according to established guidelines to ensure the method is accurate, precise, specific, linear, and robust. uran.uawu.ac.th

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its molecular weight and polar nature, GC analysis could be employed for the detection of volatile impurities or starting materials used in its synthesis.

Alternatively, derivatization of the molecule could be performed to increase its volatility and thermal stability, making it amenable to GC analysis. For instance, the secondary amine in the diazepine (B8756704) ring could be acylated or silylated. The choice of a suitable capillary column, typically with a non-polar or medium-polarity stationary phase, and optimization of the temperature program would be crucial for achieving good separation. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection.

While this compound itself is achiral, substitution on the diazepine ring can introduce chirality. nih.govnih.gov If a chiral analog of this compound were synthesized, it would be crucial to separate and quantify the enantiomers, as they can exhibit different pharmacological activities and toxicities.

Chiral chromatography is the most common method for determining the enantiomeric excess (ee) of a chiral compound. This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive. The use of a CSP is more prevalent. These columns contain a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times.

The development of a chiral HPLC method would involve screening a variety of CSPs (e.g., polysaccharide-based, Pirkle-type) with different mobile phases, typically mixtures of alkanes and alcohols. The goal is to achieve baseline separation of the two enantiomer peaks. The enantiomeric excess can then be calculated from the relative peak areas.

Emerging Research Avenues and Future Prospects for 1 4 Fluorobenzenesulfonyl 1,4 Diazepane Research

Exploration of Novel Therapeutic Applications as a Chemical Probe

A significant future direction for 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane is its development as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, validate therapeutic targets, and facilitate drug discovery. rjeid.comnih.gov The primary value of a chemical probe lies in its ability to interact with a biological target in a well-characterized manner, defined by its affinity and selectivity. nih.gov

Given that sulfonamide-containing compounds are known to exhibit diverse biological activities, including anti-inflammatory and anticancer effects, this compound could be used to investigate the function of specific enzymes or receptors involved in these disease pathways. ontosight.ai For instance, it could be employed in biochemical assays to test hypotheses about target engagement and function. rjeid.com The development of this compound as a probe would accelerate the validation of novel targets and provide a starting point for more complex therapeutic agents. rjeid.com

Design and Synthesis of Next-Generation Diazepane Analogs with Enhanced Target Specificity

A crucial area of research involves the rational design and synthesis of new analogs of this compound to improve its potency and selectivity for specific biological targets. The 1,4-diazepane scaffold allows for extensive chemical modification. Researchers have successfully synthesized a variety of diazepane derivatives by introducing different aromatic and heterocyclic fragments to explore their interaction with targets like sigma receptors (σR). nih.gov

Future synthetic strategies could focus on several key modifications:

Substitution on the Diazepane Ring: Introducing substituents at various positions on the seven-membered diazepane ring could modulate the compound's conformational flexibility and binding affinity.

Modification of the Aryl Group: Altering the substitution pattern on the fluorophenyl ring could enhance target-specific interactions.

Chiral Synthesis: The synthesis of enantiomerically pure versions of diazepane analogs is a key strategy, as different stereoisomers often exhibit distinct biological activities and receptor affinities. researchgate.net

These synthetic efforts aim to create a library of compounds with fine-tuned properties, leading to the identification of next-generation analogs with superior target specificity and therapeutic potential.

Integration with Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of novel diazepane-based compounds. researchgate.netewadirect.com These computational tools can significantly accelerate the drug discovery process by predicting the properties and activities of virtual compounds before their synthesis. cadence.com

Key applications of AI/ML in this context include:

Predictive Modeling: ML algorithms can be trained on existing data from diazepane derivatives to build models that predict biological activity, toxicity, and pharmacokinetic properties. cadence.com

De Novo Design: Generative AI models can design novel molecular structures with desired characteristics, expanding the chemical space for potential drug candidates beyond what is intuitively accessible to chemists.

Optimization: AI can optimize the structures of lead compounds, like this compound, to enhance their binding affinity and selectivity for a specific target. researchgate.net

While challenges such as data scarcity for training models remain, the use of AI holds immense promise for making the design of diazepane analogs more efficient and cost-effective. ewadirect.com

Elucidation of Broader Biological System Interactions through Pathway Mapping

To fully understand the therapeutic potential of this compound and its analogs, it is essential to elucidate their interactions within the broader context of biological systems. The biological activity of a compound is determined by its ability to interact with a network of enzymes, receptors, and other biomolecules within various biochemical pathways. ontosight.airesearchgate.net

Future research will likely employ systems biology approaches, such as network pharmacology, to map these interactions. This involves:

Target Identification: Identifying the primary and secondary biological targets of the compound.

Pathway Analysis: Using bioinformatics tools to analyze how the modulation of these targets affects cellular signaling pathways implicated in disease. researchgate.net

Gene Ontology Analysis: Understanding the biological processes, molecular functions, and cellular components associated with the compound's targets. researchgate.net

This holistic approach can reveal the compound's mechanism of action, identify potential off-target effects, and uncover new therapeutic indications.

Methodological Advancements in Synthesis and Characterization Techniques

Continued innovation in synthetic and analytical chemistry will be vital for advancing research on this compound. The synthesis of this compound and its derivatives can be achieved through various routes, often involving the reaction of 1,4-diazepane with a substituted benzenesulfonyl chloride. ontosight.ai

Recent advancements in synthetic methodologies that could be applied to create more complex and diverse diazepine (B8756704) libraries include:

Palladium-Catalyzed Cyclization: This method has been used for the synthesis of substituted 1,4-benzodiazepines. mdpi.com

Intramolecular Coupling Reactions: Copper-catalyzed intramolecular C-N cross-coupling reactions provide an efficient route to fused diazepine ring systems. nih.gov

Asymmetric Synthesis: Techniques like the Fukuyama-Mitsunobu cyclization enable the production of specific chiral isomers of diazepane intermediates. researchgate.net

For characterization, standard techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FT-IR) are employed. jocpr.com Advanced analytical methods will be crucial for confirming the structure and purity of novel, complex analogs.

| Method | Description | Potential Application | Reference |

|---|---|---|---|

| Palladium-Catalyzed Cyclization | Uses a palladium catalyst to form the diazepine ring structure from linear precursors. | Synthesis of benzodiazepine-fused analogs. | mdpi.com |

| Intramolecular C–N Coupling | Copper-catalyzed reaction to form a nitrogen-carbon bond within a molecule to create the ring. | Creation of novel fused azetidine-diazepine systems. | nih.gov |

| Fukuyama-Mitsunobu Cyclization | An intramolecular reaction used to construct the chiral diazepane ring from an amino alcohol precursor. | Enantioselective synthesis of chiral 1,4-diazepane intermediates. | researchgate.net |

Challenges and Opportunities in the Development of Diazepane-Based Chemical Probes

The development of this compound and its analogs as chemical probes presents both challenges and significant opportunities. A primary challenge is achieving high target selectivity to avoid confounding off-target effects that can complicate the interpretation of biological data. nih.gov Furthermore, properties that make a good drug, such as metabolic stability, are not always required for a probe, but physicochemical properties must be suitable for the intended experimental system. nih.gov

| Aspect | Challenge | Opportunity |

|---|---|---|

| Selectivity | Achieving high specificity for a single biological target to avoid off-target effects. nih.gov | The diazepane scaffold is highly tunable, allowing for rational design to enhance selectivity. nih.gov |

| Physicochemical Properties | Ensuring adequate solubility and cell permeability for use in various biological assays. | Modifications to the core structure can optimize properties for specific experimental needs. |

| Synthesis | Developing efficient and scalable synthetic routes for complex, multi-substituted analogs. researchgate.net | Advances in synthetic methodology are continually providing new tools for creating diverse compound libraries. mdpi.comnih.gov |

| Target Validation | Identifying and confirming the biological target(s) responsible for an observed phenotype. | Successful probes can definitively validate novel targets for therapeutic intervention, accelerating drug discovery. rjeid.com |

Despite these challenges, the opportunity is substantial. The 1,4-diazepane framework is a proven "privileged structure" in medicinal chemistry. jocpr.com By developing potent and selective probes based on the this compound scaffold, researchers can unlock new insights into disease biology and validate novel targets, ultimately paving the way for the development of new classes of therapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where 4-fluorobenzenesulfonyl chloride reacts with 1,4-diazepane in the presence of a base (e.g., NaH or K₂CO₃) in aprotic solvents (e.g., DMF, THF) under reflux . Purification often involves column chromatography (e.g., silica gel, chloroform/methanol eluent) to isolate the product. Key steps include controlling stoichiometry to avoid di-substitution and optimizing reaction time to maximize yield (~50-70% reported).

Q. How does the para-fluorobenzenesulfonyl group affect the compound's physicochemical properties?

- Methodological Answer : The sulfonyl group enhances electron-withdrawing effects, increasing stability against hydrolysis. Fluorine at the para position improves lipophilicity (logP ~2.1–2.5), enhancing membrane permeability compared to non-fluorinated analogs. This is critical for bioavailability in pharmacological assays .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks at δ ~7.8–8.2 ppm (aromatic protons) and δ ~3.5–4.0 ppm (diazepane ring protons) confirm structure .

- LC-MS : Molecular ion [M+H]⁺ at m/z ~283.1 validates molecular weight.

- FT-IR : Sulfonyl S=O stretches at ~1350–1150 cm⁻¹ .